molecular formula C12H17ClO B14307737 2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde CAS No. 111036-02-3

2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde

Cat. No.: B14307737
CAS No.: 111036-02-3
M. Wt: 212.71 g/mol
InChI Key: AXOXPONYGHXXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde is a complex organic compound featuring a bicyclic structure. The bicyclo[2.2.2]octane motif is known for its rigidity and strain-free nature, making it a valuable scaffold in various chemical and biological applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Halogen substitution reactions at the chloropropenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde is unique due to its specific functional groups and the rigidity of the bicyclo[2.2.2]octane scaffold. This combination of features makes it a versatile compound for various applications in chemistry, biology, and medicine .

Properties

CAS No.

111036-02-3

Molecular Formula

C12H17ClO

Molecular Weight

212.71 g/mol

IUPAC Name

2-(2-chloroprop-2-enyl)bicyclo[2.2.2]octane-2-carbaldehyde

InChI

InChI=1S/C12H17ClO/c1-9(13)6-12(8-14)7-10-2-4-11(12)5-3-10/h8,10-11H,1-7H2

InChI Key

AXOXPONYGHXXLQ-UHFFFAOYSA-N

Canonical SMILES

C=C(CC1(CC2CCC1CC2)C=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.